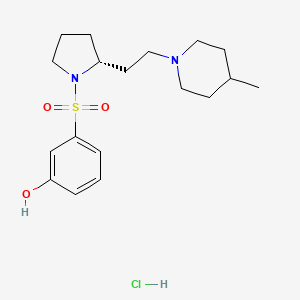

(R)-3-((2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidin-1-yl)sulfonyl)phenol hydrochloride

Vue d'ensemble

Description

- Le chlorhydrate de SB-269970, également connu sous le nom de SB-269970A, est un produit chimique de recherche développé par GlaxoSmithKline . On pense qu’il agit comme un antagoniste sélectif du récepteur 5-HT7 (CE50 = 1,25 nM) ou éventuellement comme un agoniste inverse.

- La structure du composé est constituée d’un cycle pyrrolidine avec un groupe sulfonyle et une fraction hydroxyphényle.

- Le chlorhydrate de SB-269970 est utilisé dans des études scientifiques pour étudier les récepteurs 5-HT7, qui jouent un rôle dans la fonction cérébrale (par exemple, l’hippocampe, le thalamus) et la régulation de la libération de dopamine dans la zone tegmentale ventrale.

Méthodes De Préparation

- Les voies de synthèse du chlorhydrate de SB-269970 ne sont pas largement documentées, mais il peut être préparé par synthèse chimique.

- Les méthodes de production industrielles sont exclusives, et des informations détaillées peuvent ne pas être disponibles publiquement.

Analyse Des Réactions Chimiques

- Le chlorhydrate de SB-269970 subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution.

- Les réactifs et les conditions courants utilisés dans ces réactions sont spécifiques à la voie de synthèse et peuvent impliquer des groupes protecteurs, une amination réductrice et une sulfonation.

- Les principaux produits formés à partir de ces réactions comprennent différents intermédiaires et le composé final.

Applications de la recherche scientifique

- Le chlorhydrate de SB-269970 a des applications potentielles dans divers domaines:

Neurosciences: Étudier la fonction du récepteur 5-HT7, en particulier dans l’hippocampe et le thalamus.

Psychiatrie: Utilisations thérapeutiques possibles pour le traitement de l’anxiété et de la dépression.

Effets nootropiques: Des études animales ont suggéré des propriétés d’amélioration cognitive.

Applications De Recherche Scientifique

- SB-269970 hydrochloride has potential applications in various fields:

Neuroscience: Investigating 5-HT7 receptor function, especially in the hippocampus and thalamus.

Psychiatry: Possible therapeutic uses for anxiety and depression treatment.

Nootropic Effects: Animal studies have suggested cognitive enhancement properties.

Mécanisme D'action

- Le mécanisme d’action du chlorhydrate de SB-269970 implique l’antagonisme sélectif ou l’agonisme inverse au niveau du récepteur 5-HT7.

- Les cibles moléculaires comprennent le récepteur 5-HT7 lui-même, affectant les voies de signalisation en aval.

Comparaison Avec Des Composés Similaires

- Le chlorhydrate de SB-269970 se distingue par sa haute sélectivité pour le récepteur 5-HT7.

- Des composés similaires comprennent le SB-258719 (avec une certaine ressemblance structurelle) et d’autres ligands du récepteur 5-HT .

Activité Biologique

(R)-3-((2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidin-1-yl)sulfonyl)phenol hydrochloride, also known as SB-269970, is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various studies, and relevant case studies.

- Molecular Formula : CHClNOS

- Molecular Weight : 388.95 g/mol

- CAS Number : 261901-57-9

- Purity : Typically specified for research use.

The compound primarily functions as a selective antagonist of the serotonin (5-HT) receptor subtypes, particularly the 5-HT and 5-HT receptors. These receptors are involved in various physiological processes, including mood regulation, anxiety, and temperature homeostasis. The inhibition of these receptors can lead to significant alterations in neurotransmitter release and signaling pathways.

Antidepressant Effects

Research indicates that SB-269970 may exhibit antidepressant-like effects through its action on serotonin receptors. In animal models, administration of the compound has been shown to reduce depressive behaviors, suggesting its potential utility in treating mood disorders.

Neuroprotective Properties

Studies have demonstrated that this compound possesses neuroprotective properties. It has been observed to mitigate neuronal damage in models of neurodegeneration, likely through the modulation of oxidative stress pathways.

Influence on Temperature Regulation

The compound's interaction with serotonin receptors also extends to thermoregulation. Research has shown that SB-269970 can influence body temperature by modulating heat production and loss mechanisms in warm-blooded animals. This effect is mediated through its action on specific hypothalamic pathways that regulate thermogenesis .

Case Study 1: Antidepressant Activity

In a controlled study involving rodents subjected to stress-induced depression models, administration of SB-269970 resulted in a significant reduction in depressive behaviors compared to control groups. The study measured behavioral outcomes such as the forced swim test and tail suspension test, indicating enhanced mood-related behaviors.

Case Study 2: Neuroprotection in Neurodegenerative Models

Another study investigated the neuroprotective effects of the compound in models of Alzheimer's disease. Results showed that treatment with this compound significantly reduced markers of oxidative stress and improved cognitive function as assessed by maze tests.

Propriétés

IUPAC Name |

3-[(2R)-2-[2-(4-methylpiperidin-1-yl)ethyl]pyrrolidin-1-yl]sulfonylphenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O3S.ClH/c1-15-7-11-19(12-8-15)13-9-16-4-3-10-20(16)24(22,23)18-6-2-5-17(21)14-18;/h2,5-6,14-16,21H,3-4,7-13H2,1H3;1H/t16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQCJOYZLWFNDIO-PKLMIRHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CCC2CCCN2S(=O)(=O)C3=CC=CC(=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCN(CC1)CC[C@H]2CCCN2S(=O)(=O)C3=CC=CC(=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017392 | |

| Record name | (R)-3-((2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidin-1-yl)sulfonyl)phenol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261901-57-9 | |

| Record name | (R)-3-((2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidin-1-yl)sulfonyl)phenol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SB-269970 hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DKP3XMW7KV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.